2-(3-溴苯氧基)乙醇

描述

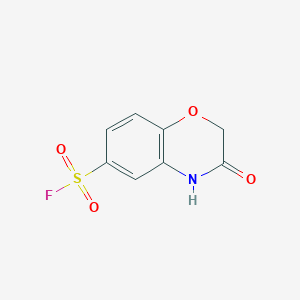

2-(3-Bromophenoxy)ethanol is a compound with the molecular formula C8H9BrO2 . It is also known as 2-(p-bromophenoxy)ethanol .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenoxy)ethanol consists of a bromophenyl group attached to an ethanol molecule via an ether linkage . The molecular weight of the compound is 217.060 Da .科学研究应用

合成应用

- 杂环化合物的合成:该化合物已被研究用于合成各种杂环化合物,例如异喹啉。一项研究表明它在合成 2-氨基-(3-羟苯基)乙醇中的用途,该乙醇进一步用于通过酚环化作用产生四氢异喹啉 (Kametani 等人,1970)。

提取和环境研究

- 从水溶液中提取:研究已经探索了使用乳液液膜从水溶液(例如橄榄磨废水)中提取相关酚类醇。这项研究突出了其在环境清理和废物处理中的潜力 (Reis 等人,2006)。

药理研究

- 药理学研究:虽然没有发现直接涉及 2-(3-溴苯氧基)乙醇在药理学中的具体研究,但类似的化合物已被研究用于各种生物和药理活动。例如,衍生物已被研究其在某些细胞系中的凋亡作用,这可能对癌症研究产生影响 (Ragione 等人,2000)。

分析化学

- 在分析方法中的用途:该化合物及其衍生物已用于分析化学中,例如通过 GC-MS 测定血浆中的合成羟基酪醇。这表明其在分析方法和理解相关化合物的代谢中的用途 (Bai 等人,1998)。

材料科学

- 在配位聚合物中:它用于构建配位聚合物,影响所得材料的磁性。此应用展示了其在材料科学和纳米技术中的潜力 (Liu 等人,2009)。

环境化学

- 溴代苯酚的光解:已经对与 2-(3-溴苯氧基)乙醇相关的溴代苯酚的光解进行了研究,以了解它们在环境中的行为和降解。这项研究对于评估此类化合物的环境影响至关重要 (Zakon 等人,2013)。

有机化学研究

- 微波增强威廉姆逊醚合成:该化合物已成为涉及威廉姆逊醚合成的研究的一部分,威廉姆逊醚合成是有机化学中的一项重要反应。这包括使用微波加速优化反应条件的研究,展示了其在现代合成方法中的相关性 (Baar,2018)。

作用机制

Target of Action

It’s structurally related to bromophenols and ethanol, both of which have known targets . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Ethanol, on the other hand, is known to interact with several targets in the body, including GABA receptors, glutamate receptors, and other ion channels .

Mode of Action

For instance, ethanol is known to enhance the function of GABA receptors, inhibit the function of glutamate receptors, and interact with other ion channels .

Biochemical Pathways

Ethanol, a structurally related compound, is known to be metabolized primarily in the liver through two different oxidative pathways . The first step of the reaction by alcohol dehydrogenase (ADH) occurs in the cytosol and produces acetaldehyde. Acetaldehyde is converted into acetate in the mitochondria by acetaldehyde dehydrogenase (ALDH) and can be transported in the blood to be used as an energy source for peripheral tissues .

Pharmacokinetics

Ethanol, a structurally related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The rate-limiting step in oxidation is the conversion of ethanol into acetaldehyde by cytosolic alcohol dehydrogenase (ADH), which has a low Michaelis-Menten constant (Km) of 0.05–0.1 g/L .

Result of Action

Ethanol, a structurally related compound, is known to have profound effects on the balance of other biochemical pathways . It can affect neurotransmitter systems, synaptic plasticity, and cause neuroinflammation, leading to memory impairment .

属性

IUPAC Name |

2-(3-bromophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCBWIJUCJEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenoxy)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B3007814.png)

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)